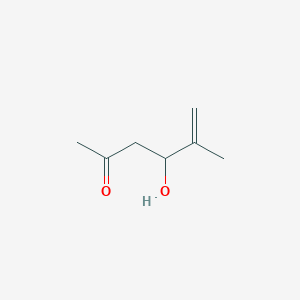

4-Hydroxy-5-methylhex-5-en-2-one

Beschreibung

4-Hydroxy-5-methylhex-5-en-2-one (C₇H₁₂O₂) is a chiral, unsaturated hydroxyketone characterized by a hydroxyl group at position 4, a methyl substituent at position 5, and a conjugated double bond at positions 5–4. Its synthesis involves boron-mediated aldol condensation reactions. For example, (S)-4-Hydroxy-5-methylhex-5-en-2-one ((S)-18) was synthesized via reaction of (+)-(Ipc)₂BOTf with acetone and formyl chloride, yielding a 44% product with confirmed NMR data matching prior studies . This compound’s stereochemical and reactive properties make it valuable in asymmetric synthesis and materials science.

Eigenschaften

CAS-Nummer |

44809-62-3 |

|---|---|

Molekularformel |

C7H12O2 |

Molekulargewicht |

128.17 g/mol |

IUPAC-Name |

4-hydroxy-5-methylhex-5-en-2-one |

InChI |

InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h7,9H,1,4H2,2-3H3 |

InChI-Schlüssel |

LKGOBWHJXOZFIA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(CC(=O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Hydroxy-5-methylhex-5-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of methylpropenal and acetone. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to achieve a high yield .

Industrial Production Methods

In industrial settings, the production of 4-Hydroxy-5-methylhex-5-en-2-one often involves large-scale aldol condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-5-methylhex-5-en-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methylhex-5-en-2-one and 4-methylhex-5-enoic acid.

Reduction: Formation of 4-hydroxy-5-methylhexane.

Substitution: Formation of 4-chloro-5-methylhex-5-en-2-one.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-5-methylhex-5-en-2-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-5-methylhex-5-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

Key Compounds Analyzed :

4-Hydroxy-5-methylhex-5-en-2-one

4-Methyl-6-phenylhex-5-en-2-one (phenyl substituent at position 6)

4-Hydroxy-5-methoxy-2H-chromen-2-one (coumarin derivative with methoxy group)

Structural Features :

| Compound | Functional Groups | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Hydroxy-5-methylhex-5-en-2-one | Hydroxyl, ketone, conjugated alkene | 4-OH, 5-CH₃ | 128.17 |

| 5-Methylhex-5-en-2-one | Ketone, conjugated alkene | 5-CH₃ | 112.17 |

| 4-Methyl-6-phenylhex-5-en-2-one | Ketone, phenyl, conjugated alkene | 4-CH₃, 6-C₆H₅ | 188.26 |

| 4-Hydroxy-5-methoxy-2H-chromen-2-one | Hydroxyl, methoxy, lactone | 4-OH, 5-OCH₃, fused benzene ring | 206.19 |

Physicochemical Properties

| Property | 4-Hydroxy-5-methylhex-5-en-2-one | 5-Methylhex-5-en-2-one | 4-Methyl-6-phenylhex-5-en-2-one | 4-Hydroxy-5-methoxy-2H-chromen-2-one |

|---|---|---|---|---|

| Boiling Point (°C) | ~215 (est.) | ~165 (est.) | ~280 (est.) | >300 (decomposes) |

| Solubility | Polar solvents (MeOH, H₂O) | Nonpolar solvents | Toluene, DCM | DMSO, Acetone |

| Stability | Air-sensitive (hydroxyl) | Stable | Light-sensitive | Thermally stable |

Critical Research Findings

- Stereochemical Influence: The hydroxyl group in 4-Hydroxy-5-methylhex-5-en-2-one significantly enhances enantiomeric excess (ee) in asymmetric aldol reactions compared to non-hydroxylated analogs like 5-Methylhex-5-en-2-one .

- Thermal Stability : Phenyl-substituted derivatives (e.g., 4-Methyl-6-phenylhex-5-en-2-one) exhibit higher thermal stability (>250°C) but lower solubility, limiting their use in aqueous systems .

- Biological Activity : Coumarin derivatives (e.g., 4-Hydroxy-5-methoxy-2H-chromen-2-one) show marked fluorescence quantum yields (Φ = 0.45–0.60), outperforming aliphatic hydroxyketones in bioimaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.